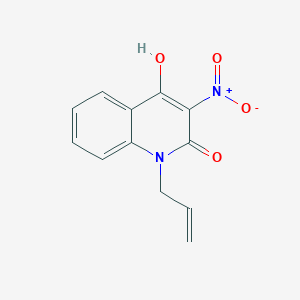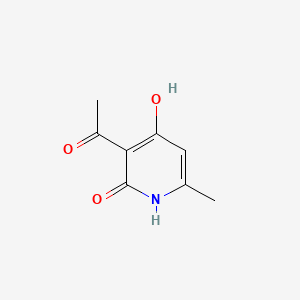
4-ヒドロキシ-7-メチル-3-フェニル-1,2-ジヒドロキノリン-2-オン
概要
説明
4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a quinoline derivative with a complex molecular structure. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, food, catalysts, dyes, and materials. This compound, in particular, has garnered attention due to its potential biological and pharmaceutical activities.
科学的研究の応用
Chemistry: In chemistry, 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is being studied for its ability to inhibit various biological targets and pathways.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has been investigated for its use in treating infections, inflammation, and certain types of cancer.
Industry: In the industrial sector, 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications.
作用機序
Mode of action
4-hydroxy-2-quinolones generally interact with their targets through hydrogen bonding .
Biochemical pathways
4-hydroxy-2-quinolones are involved in a variety of biological activities, suggesting they may affect multiple pathways .
Result of action
4-hydroxy-2-quinolones have been found to exhibit a range of biological activities, including anticancer activity .
生化学分析
Biochemical Properties
4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress within cells, thereby protecting them from damage. Additionally, 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one has been found to bind to certain receptors, influencing signal transduction pathways .
Cellular Effects
The effects of 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression, leading to changes in the levels of various proteins that are crucial for cell survival and function. Furthermore, 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, influencing their function . This binding can lead to the inhibition or activation of enzymes, thereby modulating various biochemical pathways. For example, 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling . Additionally, it can induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress and cell signaling pathways . Its stability and activity can be influenced by factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .
Metabolic Pathways
4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can affect the activity of other metabolic enzymes, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one within cells and tissues are mediated by specific transporters and binding proteins . It has been found to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules in various cellular compartments .
Subcellular Localization
4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one is localized in specific subcellular compartments, such as the mitochondria and nucleus . This localization is directed by targeting signals and post-translational modifications that guide the compound to these compartments . The subcellular localization of 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one can significantly influence its activity, as it interacts with different biomolecules in these compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one typically involves the following steps:
Condensation Reaction: The starting materials, such as aniline derivatives and keto compounds, undergo a condensation reaction to form the quinoline core.
Oxidation: The intermediate compound is then oxidized to introduce the hydroxyl group at the 4-position.
Phenyl Group Addition: The phenyl group at the 3-position is introduced through a suitable substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions: 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to its corresponding hydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Quinone Derivatives: Oxidation products include quinone derivatives with various substituents.
Hydroquinoline: Reduction products include hydroquinoline derivatives.
Substituted Quinolines: Substitution reactions yield quinolines with different functional groups.
類似化合物との比較
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and are known for their pharmaceutical and biological activities.
Quinoline Derivatives: Various quinoline derivatives are used in medicine, food, and industry due to their diverse properties.
Uniqueness: 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one stands out due to its specific substitution pattern and the presence of both hydroxyl and methyl groups, which contribute to its unique reactivity and biological activity.
特性
IUPAC Name |
4-hydroxy-7-methyl-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-7-8-12-13(9-10)17-16(19)14(15(12)18)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKPPTVMVCXCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)N2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715677 | |
| Record name | 4-Hydroxy-7-methyl-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83609-87-4 | |
| Record name | 4-Hydroxy-7-methyl-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl acrylate](/img/structure/B1505719.png)

![ETHYL 6,7-DIHYDRO-4H-PYRANO[4,3-D]THIAZOLE-2-CARBOXYLATE](/img/structure/B1505724.png)
![Carbonic acid bis[3-[methyldiethoxysilyl]propyl] ester](/img/structure/B1505727.png)




